Carboxyphosphamide Benzyl Ester-d4
Description
Overview of Oxazaphosphorine Metabolism and the Role of Carboxyphosphamide (B29615) as an Inactive Metabolite
Oxazaphosphorines, a class of alkylating agents that includes the widely used anticancer drugs cyclophosphamide (B585) and ifosfamide, are prodrugs. nih.govresearchgate.net This means they are inactive when administered and require metabolic activation in the body, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their therapeutic effects. nih.govresearchgate.netnih.gov
The metabolism of oxazaphosphorines is a complex process with multiple competing pathways. nih.gov The activation pathway involves the 4-hydroxylation of the parent drug, leading to the formation of a transient intermediate, 4-hydroxycyclophosphamide (B600793) or 4-hydroxyifosfamide. wikipedia.orgresearchgate.net This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) or aldoifosfamide, which is the key precursor to the active cytotoxic species, phosphoramide (B1221513) mustard and acrolein. wikipedia.orgresearchgate.netmdpi.com
Table 1: Key Compounds in Oxazaphosphorine Metabolism
| Compound Name | Role in Metabolism |
| Cyclophosphamide | Prodrug, parent compound |
| Ifosfamide | Prodrug, parent compound |
| 4-Hydroxycyclophosphamide | Active metabolite intermediate |
| 4-Hydroxyifosfamide | Active metabolite intermediate |
| Aldophosphamide | Tautomer of 4-hydroxycyclophosphamide, precursor to active and inactive metabolites |
| Aldoifosfamide | Tautomer of 4-hydroxyifosfamide, precursor to active and inactive metabolites |
| Phosphoramide Mustard | Active, cytotoxic metabolite |
| Acrolein | Cytotoxic byproduct |
| Carboxyphosphamide | Inactive metabolite of cyclophosphamide |
| Carboxyifosfamide | Inactive metabolite of ifosfamide |
| 4-Ketocyclophosphamide (B195324) | Inactive metabolite |
| Dechloroethylcyclophosphamide | Inactive metabolite |
Rationale for Deuterium (B1214612) Labeling in Carboxyphosphamide Benzyl (B1604629) Ester for Academic Investigations
The synthesis of deuterated analogs of cyclophosphamide and its metabolites, including carboxyphosphamide, has been a key strategy in metabolic research. nih.govnih.gov Carboxyphosphamide Benzyl Ester-d4 is a stable isotope-labeled version of a derivative of carboxyphosphamide. The "d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This labeling provides a distinct mass signature that allows it to be easily distinguished from its non-labeled counterpart by mass spectrometry. nih.gov
There are several critical reasons for using this compound in academic investigations:
Internal Standard for Quantitative Analysis: One of the most important applications is its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govacs.org When analyzing biological samples (e.g., plasma, urine) for the presence of carboxyphosphamide, a known amount of the deuterated ester is added. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any variations in the analytical process will affect both compounds equally, allowing for highly accurate quantification of the endogenous metabolite. nih.govacs.org
Metabolic Pathway Elucidation: Deuterium labeling can help to trace the metabolic fate of the parent drug. metsol.comdiagnosticsworldnews.comchem-station.com By administering a deuterated version of cyclophosphamide, researchers can follow the appearance of deuterated metabolites, confirming metabolic pathways and identifying previously unknown transformation products. acs.org
Kinetic Isotope Effect Studies: The replacement of hydrogen with the heavier deuterium atom can sometimes slow down the rate of chemical reactions in which the carbon-hydrogen bond is broken. chem-station.comresearchgate.netscienceopen.com This is known as the deuterium kinetic isotope effect (KIE). chem-station.comduke.edu By strategically placing deuterium atoms at sites of metabolic oxidation, researchers can study the influence of this effect on the partitioning of the drug between different metabolic pathways. nih.govduke.edu For instance, deuteration at the C-4 position of cyclophosphamide has been shown to influence the rates of formation of 4-ketocyclophosphamide and carboxyphosphamide. nih.gov This can provide valuable insights into the mechanisms of the enzymes involved. chem-station.com
Structural Elucidation: The distinct mass shift provided by deuterium labeling aids in the confident identification and structural characterization of metabolites using high-resolution mass spectrometry. nih.govacs.orgnih.gov
In essence, this compound serves as a sophisticated chemical probe, enabling researchers to conduct more precise and detailed investigations into the complex metabolism of oxazaphosphorine drugs. This knowledge is crucial for understanding inter-individual variability in drug response and for the development of safer and more effective cancer therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21Cl2N2O4P |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
InChI Key |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for Carboxyphosphamide Benzyl Ester D4
Established Synthetic Routes for Carboxyphosphamide (B29615) Derivatives
The synthesis of deuterated carboxyphosphamide analogues typically follows established routes developed for the non-labeled compounds, incorporating the deuterium (B1214612) label at a strategic point. A key method for synthesizing d4-analogs of cyclophosphamide (B585) metabolites, including carboxyphosphamide, was described by Griggs and Jarman in 1975. nih.gov This pathway utilizes a deuterated precursor, bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), which is then used to build the final molecule. nih.gov
The established synthetic route involves converting this deuterated amine into d4-analogs of key cyclophosphamide metabolites. For carboxyphosphamide-d4 (B565301), the nor-HN2-d4 is reacted with appropriate reagents to form the 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate structure. nih.gov This multi-step process highlights the importance of having a reliable method for producing the core deuterated amine precursor, from which various labeled metabolites can be derived. nih.gov These labeled compounds serve as essential standards for quantifying the drug and its metabolites in biological fluids like plasma and urine. nih.govnih.gov
Deuteration Techniques for Specific Isotopic Labeling
The introduction of deuterium at specific molecular positions requires specialized chemical methods. The goal is to achieve high isotopic enrichment at the target site without scrambling the label to other positions.
Base-catalyzed hydrogen-deuterium (H-D) exchange is a foundational technique for introducing deuterium into molecules at positions adjacent to activating groups. In the synthesis of the key precursor for Carboxyphosphamide Benzyl (B1604629) Ester-d4, this method is applied effectively. The synthesis starts with N-nitrosobis(2-hydroxyethyl)amine, which undergoes H-D exchange in the presence of a base and a deuterium source (like deuterium oxide, D₂O) to yield N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. nih.gov This specific exchange targets the hydrogens on the carbons alpha to the nitroso group. This deuterated intermediate is then readily converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), locking the deuterium labels in place for subsequent steps. nih.gov This technique is powerful for labeling specific positions that have acidic protons, and similar base-catalyzed exchanges are used for labeling various aromatic and heterocyclic compounds. researchgate.netresearchgate.net
Another important strategy for deuterium incorporation is the use of deuterated reducing agents or performing reductions in the presence of a deuterium source. While the established synthesis of carboxyphosphamide-d4 relies on an early-stage H-D exchange, reductive deuteration is a widely used modern technique. nih.govorganic-chemistry.org For instance, a general method for synthesizing α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source. organic-chemistry.org This approach uses a mild single-electron transfer (SET) mechanism and is notable for its high deuterium incorporation and tolerance of various functional groups. organic-chemistry.org Similarly, enzymes such as aldose reductase can catalyze the reduction of related aldehyde metabolites, a process that could theoretically be adapted with deuterated cofactors like NADPH-d to introduce labels. nih.gov These reductive methods provide a powerful alternative for incorporating deuterium, particularly at carbonyl groups or other reducible centers.
Achieving high isotopic enrichment and purity is critical for the intended applications of labeled compounds, such as in quantitative bioanalysis. rsc.orgnih.gov Several strategies are employed to ensure the final product, Carboxyphosphamide Benzyl Ester-d4, meets these high standards.
Use of Highly Enriched Starting Materials : One of the most direct ways to ensure high final enrichment is to start with materials that are already highly deuterated. nih.gov In the synthesis of carboxyphosphamide-d4, the purity of the nor-HN2-d4 precursor dictates the maximum possible enrichment of the final product.
Controlled Reaction Conditions : Late-stage hydrogen isotope exchange (HIE) methods, often catalyzed by metals like rhodium or platinum, can be optimized for high levels of deuterium incorporation by carefully controlling reaction times, temperature, and catalyst choice. acs.orgx-chemrx.com The goal is to maximize exchange at the desired position while minimizing side reactions or isotopic scrambling. researchgate.netnih.gov
Analytical Verification : Rigorous analytical techniques are essential to confirm the isotopic enrichment and structural integrity of the final compound. High-resolution mass spectrometry (HR-MS) is used to determine the distribution of isotopologues and calculate the percentage of deuterium incorporation, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise location of the deuterium atoms within the molecule. rsc.orgresearchgate.net
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Base-Catalyzed H-D Exchange | Uses a base and a deuterium source (e.g., D₂O) to replace acidic protons with deuterium. | Deuteration of N-nitrosobis(2-hydroxyethyl)amine to form the precursor for nor-HN2-d4. | nih.gov |
| Reduction with Deuterated Reagents | Employs a deuterated reducing agent (e.g., LiAlD₄) or a deuterium donor (e.g., D₂O) during a reduction reaction. | Reductive deuteration of aromatic esters to α,α-dideuterio benzyl alcohols using SmI₂/D₂O. | organic-chemistry.org |
Role of Benzyl Ester Moiety in Synthetic Schemes
In a multi-step synthesis of a complex molecule, certain functional groups must be temporarily masked or "protected" to prevent them from interfering with reactions occurring elsewhere in the molecule. The benzyl ester group in this compound serves this exact purpose.
The benzyl ester is a widely used protecting group for carboxylic acids in organic synthesis. wikipedia.orgwikipedia.orglibretexts.org Its primary role in the synthesis of this compound is to render the carboxylic acid function of the carboxyphosphamide backbone inert during the formation of the phosphorodiamidate linkage and other transformations. thieme-connect.com
Key features of the benzyl ester as a protecting group include:
Stability : Benzyl esters are stable to a wide range of reaction conditions, including many acidic and basic conditions under which other esters might be cleaved. nih.govuwindsor.ca
Selective Removal : The benzyl group can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). wikipedia.orglibretexts.orgthieme-connect.com This method of deprotection is orthogonal to the cleavage conditions for many other types of protecting groups, allowing for precise, stepwise deprotection in a complex synthesis. thieme-connect.com
Catalytic Hydrogenation for Decarboxylation
While the provided outline specifies "Catalytic Hydrogenation for Decarboxylation," it is important to note that for a compound like Carboxyphosphamide Benzyl Ester, the more chemically relevant transformation would be the catalytic hydrogenolysis of the benzyl ester to yield the corresponding carboxylic acid, rather than a decarboxylation reaction which would involve the loss of the carboxyl group. This process, often referred to as debenzylation, is a common deprotection strategy in organic synthesis.
The debenzylation of benzyl esters can be achieved under mild, neutral conditions using catalytic hydrogenation. This method typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the cleavage of the C-O bond of the ester, liberating the carboxylic acid and toluene (B28343) as a byproduct.
Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Esters
| Parameter | Condition |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., triethylsilane) |
| Solvent | Methanol, Ethanol, Ethyl Acetate (B1210297) |
| Temperature | Room Temperature |
| Pressure | Atmospheric or slightly elevated |
This table presents generalized conditions and specific parameters would need to be optimized for the substrate.
For the synthesis of Carboxyphosphamide-d4, the debenzylation of its benzyl ester precursor would be the final step to yield the active metabolite standard. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity, without affecting the deuterium labels on the molecule. In some instances, in situ generation of the active Pd/C catalyst from precursors like palladium(II) acetate can lead to more reproducible results. organic-chemistry.org
Advanced Purification and Isolation Techniques for Deuterated Analogs
The purification of deuterated analogs such as this compound from reaction mixtures is a critical step to ensure their suitability as analytical standards. Given that these compounds are often present in complex matrices or as part of a mixture of closely related metabolites, advanced purification techniques are required.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of drug metabolites and their labeled analogs. lcms.cznih.gov This method offers high resolution and is scalable, allowing for the purification of milligram to gram quantities of the target compound.
For the purification of this compound, a reversed-phase HPLC method would typically be employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Table 2: Illustrative Preparative HPLC Parameters for Cyclophosphamide Metabolite Purification
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (B84403) (pH adjusted) |
| Mobile Phase B | Acetonitrile (B52724)/Water mixture |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min (analytical scale, to be scaled up for preparative) |
| Detection | UV at 195 nm or Mass Spectrometry (MS) |
These parameters are illustrative and would require optimization for the specific separation of this compound. walshmedicalmedia.comresearchgate.net
The development of a preparative HPLC method often begins with analytical scale experiments to optimize the separation conditions, such as the mobile phase composition and gradient profile. lcms.cz Once optimized, the method is scaled up to a larger column to handle the required sample load. The use of a mass spectrometer as a detector (LC-MS) is particularly advantageous as it provides mass-to-charge ratio information, confirming the identity of the collected fractions containing the deuterated compound. nih.gov
Solid-phase extraction (SPE) can be utilized as a preliminary purification or sample concentration step prior to HPLC. nih.gov For polar compounds like cyclophosphamide metabolites, C18 cartridges are often used to remove less polar impurities.
The successful isolation of high-purity this compound is paramount for its use in sensitive and accurate bioanalytical methods, which are essential for drug development and clinical monitoring.
Application of Carboxyphosphamide Benzyl Ester D4 in Metabolic Elucidation Studies
Tracing Metabolic Pathways of Parent Oxazaphosphorines Using Deuterated Probes
The use of deuterated analogs, such as Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4, is a powerful strategy for tracing the complex metabolic pathways of parent oxazaphosphorine drugs like cyclophosphamide (B585). nih.govnih.gov By introducing a stable, heavy isotope of hydrogen into the molecule, researchers can differentiate the drug and its metabolites from their naturally occurring, non-labeled counterparts using mass spectrometry. nih.govyoutube.com This technique, known as stable isotope tracing, allows for the precise tracking of the biotransformation of the parent drug within a biological system. nih.gov
Cyclophosphamide undergoes a series of metabolic transformations, with the initial activation step being oxidation at the C-4 position, mediated by cytochrome P450 enzymes. nih.govnih.gov This leads to the formation of 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). taylorandfrancis.com Aldophosphamide is a critical intermediate that can either be converted to the active cytotoxic agent, phosphoramide (B1221513) mustard, or detoxified to the inactive metabolite, carboxyphosphamide. taylorandfrancis.com The use of deuterated analogs of cyclophosphamide and its metabolites, including those related to carboxyphosphamide, has been instrumental in studying the influence of deuterium (B1214612) substitution on the rates of these metabolic pathways. nih.gov For instance, ring-deuterated analogs of cyclophosphamide have been employed to investigate the deuterium isotope effect on the formation of 4-ketocyclophosphamide (B195324) and carboxyphosphamide. nih.gov
The ability to distinguish and quantify these various metabolites through the use of deuterated standards provides a clearer picture of the metabolic flux and the factors that may influence it, such as inter-individual variability in enzyme expression. nih.govru.nl Convenient syntheses of d4 analogs of cyclophosphamide and its metabolites, including carboxyphosphamide, have been developed to serve as standards for quantitative analysis in human body fluids using stable isotope dilution-mass spectrometry. nih.gov
Investigation of Enzymatic Transformations In Vitro
In vitro studies using isolated enzymes or subcellular fractions are crucial for dissecting the specific enzymatic reactions involved in drug metabolism. Carboxyphosphamide Benzyl Ester-d4 and related deuterated compounds are valuable tools in these investigations, allowing for detailed characterization of enzyme kinetics and mechanisms.
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that play a significant role in the detoxification of aldehydes. nih.gov In the metabolism of cyclophosphamide, ALDHs, particularly ALDH1A1 and ALDH3A1, are responsible for the oxidation of aldophosphamide to the non-toxic metabolite carboxyphosphamide. nih.govresearchgate.netdrugbank.com This detoxification pathway is a key determinant of cyclophosphamide's therapeutic index and can contribute to cancer cell resistance. taylorandfrancis.comnih.govresearchgate.net
The formation of carboxyphosphamide can be studied in vitro using liver S-9 fractions, which contain a mixture of metabolic enzymes. ru.nl By incubating cyclophosphamide with these fractions, researchers have observed significant interindividual differences in the formation of carboxyphosphamide, highlighting the variability in ALDH activity among individuals. ru.nl The use of deuterated standards in such assays would allow for more precise quantification of the formed carboxyphosphamide.
Carboxylesterases are a class of enzymes responsible for the hydrolysis of ester and amide linkages in a wide variety of drugs and other xenobiotics. nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are important for drug metabolism. nih.gov this compound, as its name suggests, contains a benzyl ester moiety. The hydrolysis of this ester group to form carboxyphosphamide-d4 (B565301) would be mediated by carboxylesterases.
The study of this hydrolysis reaction in vitro, using purified carboxylesterase isoenzymes or liver microsomes, can provide valuable information about the substrate specificity and kinetic parameters of these enzymes. nih.gov While the primary focus of this compound is often as an intermediate in the synthesis of labeled cyclophosphamide metabolites, its own metabolism via carboxylesterases is a relevant consideration in understanding its stability and potential use as a tracer in biological systems. pharmaffiliates.com The rate of hydrolysis by carboxylesterases can influence the availability of the deuterated carboxyphosphamide for analytical purposes. nih.gov
Kinetic Isotope Effects and Their Implications in Metabolic Research
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the greater mass of deuterium compared to hydrogen, which leads to a stronger carbon-deuterium (C-D) bond and a higher energy requirement for bond cleavage. wikipedia.org In drug metabolism, a significant KIE can occur if the breaking of a C-H bond is the rate-limiting step in an enzymatic reaction. nih.govnih.gov
The study of KIEs using deuterated compounds like this compound and its parent compounds provides valuable insights into reaction mechanisms. nih.gov For example, a significant KIE in the formation of a particular metabolite would suggest that C-H bond cleavage is a critical step in its formation. plos.org Research on deuterated analogs of cyclophosphamide has shown isotope effects for the formation of 4-ketocyclophosphamide and carboxyphosphamide, indicating the importance of C-H bond cleavage in these metabolic pathways. nih.gov
Understanding KIEs can have practical implications in drug design and development. By strategically placing deuterium at metabolically labile positions, it is sometimes possible to slow down the rate of metabolism, potentially improving the pharmacokinetic profile of a drug. wikipedia.orgresearchgate.net However, the outcome of deuteration can be complex and may lead to a "metabolic switch," where the metabolic burden shifts to other parts of the molecule. researchgate.net Therefore, detailed metabolic studies using deuterated compounds are essential to predict the in vivo consequences of isotopic substitution. nih.gov
Preclinical Metabolite Profiling and Identification in Model Systems
Before a drug can be used in humans, its metabolic fate must be thoroughly characterized in preclinical model systems, such as in vitro cell cultures and animal models. nih.gov this compound serves as an essential tool in these studies, primarily as a stable isotope-labeled internal standard for the accurate quantification of the carboxyphosphamide metabolite. nih.gov
In metabolite profiling studies, biological samples (e.g., plasma, urine, tissue extracts) from animals treated with a drug are analyzed to identify and quantify the parent drug and its metabolites. nih.govresearchgate.net The use of a deuterated internal standard, such as a d4-labeled carboxyphosphamide derivative, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data. nih.govresearchgate.net
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of cyclophosphamide and its major metabolites, including carboxyphosphamide, in urine. researchgate.net Such methods often rely on deuterated internal standards for reliable quantification. The synthesis of d4 analogs of cyclophosphamide and its metabolites, including carboxyphosphamide, has been specifically undertaken to support these quantitative analyses in human plasma and urine. nih.gov These preclinical studies are vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for identifying any potentially toxic metabolites.
Advanced Analytical Approaches Utilizing Carboxyphosphamide Benzyl Ester D4
Quantitative Analysis by Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes in complex mixtures. It relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This standard, in this context Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4, is added to the sample at a known concentration at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response.
Development and Validation of LC-MS/MS Methods for Carboxyphosphamide Benzyl Ester-d4 as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. The development of a robust LC-MS/MS method for carboxyphosphamide using this compound as an internal standard involves several key steps.
Method development begins with the optimization of the mass spectrometric parameters for both carboxyphosphamide and its deuterated internal standard. This is typically performed by infusing a standard solution of each compound into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For instance, in the analysis of cyclophosphamide (B585) and its metabolites, a triple-quadrupole mass spectrometer operating in MRM mode is commonly employed. nih.gov
The chromatographic separation is then optimized to ensure that carboxyphosphamide is well-resolved from other metabolites and matrix components. Reversed-phase chromatography is a common approach. For example, a method for the simultaneous quantification of cyclophosphamide and its metabolites, including carboxyphosphamide, in urine utilized a C18 column with a gradient elution. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
Validation of the LC-MS/MS method is performed according to international guidelines, such as those from the FDA, to ensure its reliability for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, and stability. The use of a deuterated internal standard like this compound is critical for achieving the required levels of accuracy and precision, as it effectively compensates for variability in sample preparation and instrument response. For example, a validated method for carboxyphosphamide in urine reported a limit of detection of 30 ng/mL. nih.gov
A summary of typical LC-MS/MS method parameters for the analysis of related compounds is presented in the table below.
| Parameter | Typical Value/Condition |
| Instrument | Triple-quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated analog (e.g., this compound) |
| Chromatography | Reversed-phase liquid chromatography |
| Column | C18 or similar |
| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid) |
| Sample Preparation | Protein precipitation, solid-phase extraction, or liquid-liquid extraction |
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, has become an invaluable tool in drug metabolism studies. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This high mass accuracy allows for the confident determination of the elemental composition of an analyte, which is a significant advantage in identifying unknown metabolites.
In the context of oxazaphosphorine analysis, HRMS can be used to:
Confirm the identity of known metabolites: By comparing the accurate mass of a detected compound to the theoretical mass of a suspected metabolite, its identity can be confirmed with a high degree of confidence.
Identify novel metabolites: The high resolving power of HRMS allows for the separation of analytes with very similar masses, enabling the detection of previously uncharacterized metabolites.
Elucidate fragmentation pathways: HRMS instruments can provide high-resolution fragmentation data (MS/MS or MSn), which is crucial for the structural elucidation of metabolites.
The use of this compound as an internal standard in HRMS analyses provides a stable reference point for both retention time and mass accuracy, further enhancing the reliability of metabolite identification and quantification.
Chromatographic Separation Techniques for Related Oxazaphosphorine Metabolites
The successful analysis of oxazaphosphorine metabolites relies heavily on effective chromatographic separation. Both liquid chromatography and gas chromatography have been employed for this purpose.
Liquid Chromatography (LC) Method Development and Optimization
The development and optimization of LC methods are critical for resolving the complex mixture of oxazaphosphorine metabolites, which often include isomers and compounds with a wide range of polarities. nih.govsigmaaldrich.com Key aspects of LC method development include the choice of stationary phase, mobile phase composition, gradient elution profile, and column temperature. longdom.orghebmu.edu.cn
Stationary Phase Selection: Reversed-phase columns, particularly C18 phases, are widely used for the separation of cyclophosphamide and its metabolites. nih.govnih.gov These columns offer good retention and separation for a broad range of compounds. For more polar metabolites, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative, as it uses a polar stationary phase and a mobile phase with a high organic content, leading to the retention of hydrophilic compounds. sigmaaldrich.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. longdom.orgnih.gov The addition of modifiers like formic acid, acetic acid, or ammonium formate/acetate is common to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. hebmu.edu.cn
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often necessary to elute all metabolites with good peak shapes within a reasonable time frame. nih.govnih.gov Optimization of the gradient profile is crucial for achieving the desired separation.
Column Temperature: The column temperature can also be optimized to improve separation efficiency and reduce analysis time. Higher temperatures can decrease the viscosity of the mobile phase, leading to sharper peaks and shorter retention times. longdom.org
The table below summarizes common LC parameters for the separation of oxazaphosphorine metabolites.
| Parameter | Typical Condition/Choice | Rationale |
| Stationary Phase | C18, C8 | Good retention for a wide range of polarities. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Controls pH, improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution in reversed-phase. |
| Elution Mode | Gradient | Separates compounds with a wide range of polarities in a single run. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard analytical LC-MS systems. |
| Column Temperature | 30 - 50 °C | Optimizes separation efficiency and analysis time. |
Gas Chromatography (GC) Considerations for Derivatized Analytes
Gas chromatography (GC) can also be used for the analysis of oxazaphosphorine metabolites, but it typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds. nih.govru.nl Carboxyphosphamide, with its carboxylic acid and amine functionalities, is not amenable to direct GC analysis. ru.nl
Derivatization: Common derivatization reactions for compounds like carboxyphosphamide include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in hydroxyl, carboxyl, and amine groups to form more volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com
Alkylation/Esterification: Reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal (B89532) can be used to convert carboxylic acids to their corresponding methyl esters. ru.nl
Acylation: This involves the reaction with reagents like anhydrides or acyl chlorides to form esters and amides.
The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.com
GC-MS Analysis: Following derivatization, the analytes are separated on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The separated compounds are then detected by a mass spectrometer. The use of a deuterated internal standard like this compound, which would also be derivatized, is essential to correct for any variability in the derivatization reaction and the GC-MS analysis.
Sample Preparation Strategies for Biological Matrices in Analytical Contexts
Effective sample preparation is a critical step in the bioanalytical workflow, as it is necessary to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analytes of interest. ualg.ptrsc.org The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method to be used. chromatographyonline.com
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. rsc.org It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes can be directly injected into the LC-MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE separates analytes from the matrix based on their differential solubility in two immiscible liquid phases. An organic solvent is added to the aqueous biological sample, and after mixing and phase separation, the analytes are partitioned into the organic layer, which is then evaporated and reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. ualg.ptnih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of a strong solvent. Various sorbent chemistries are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for selective extraction of different types of compounds. For oxazaphosphorine metabolites, reversed-phase SPE is commonly used. nih.gov
Derivatization Techniques to Enhance Analytical Performance (e.g., Benzoyl Chloride Derivatization)
Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte, thereby improving its chromatographic behavior and detection sensitivity. For a polar compound like carboxyphosphamide, which contains both a carboxylic acid and a phosphorodiamidate group, derivatization is a crucial step to enhance its performance in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
One of the most effective derivatizing agents for compounds containing primary and secondary amines, as well as carboxylic acids, is benzoyl chloride. chromatographyonline.com The reaction, known as benzoylation, introduces a non-polar benzoyl group into the analyte molecule. chromatographyonline.com This modification offers several key advantages for the analysis of carboxyphosphamide:
Increased Hydrophobicity and Chromatographic Retention: The addition of the benzoyl group makes the carboxyphosphamide derivative less polar. This increased hydrophobicity leads to stronger interaction with the non-polar stationary phases typically used in reversed-phase high-performance liquid chromatography (HPLC), resulting in improved retention and separation from other components in the sample matrix. chromatographyonline.com
Enhanced Ionization Efficiency: The benzoyl derivative of carboxyphosphamide exhibits improved ionization efficiency in the mass spectrometer's ion source. This leads to a significant increase in signal intensity and, consequently, a lower limit of detection (LOD) and limit of quantification (LOQ). chromatographyonline.com For instance, the derivatization of dopamine (B1211576) with benzoyl chloride has been reported to increase the peak height by more than 100 times. chromatographyonline.com
Improved Stability: The derivatization process can stabilize labile functional groups, preventing degradation during sample preparation and analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification. This internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. It is added to the sample at the beginning of the analytical process and co-elutes with the analyte, experiencing similar matrix effects and variations in extraction recovery and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any analytical variability can be effectively compensated for, leading to highly reliable results. A reliable and easy-to-use liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed for the simultaneous quantification of urinary concentrations of cyclophosphamide (CP) and its main metabolites, including carboxyphosphamide (CarboxyCP). nih.gov
Detailed Research Findings:
The expected improvements in the analytical performance for carboxyphosphamide upon derivatization with benzoyl chloride, using this compound as an internal standard, can be summarized in the following data table:
| Analytical Parameter | Without Derivatization | With Benzoyl Chloride Derivatization | Expected Improvement |
| Chromatographic Retention Time | Short, near the solvent front | Increased, well-retained | Significant improvement in separation |
| Peak Shape | May exhibit tailing | Symmetrical and sharp | Enhanced peak resolution |
| Ionization Efficiency (MS) | Low | High | Substantial increase in signal intensity |
| Limit of Detection (LOD) | High (less sensitive) | Low (more sensitive) | Orders of magnitude improvement |
| Limit of Quantification (LOQ) | High | Low | Orders of magnitude improvement |
| Accuracy and Precision | Prone to matrix effects | High (with internal standard) | Improved reliability of results |
Biochemical and Mechanistic Investigations of Carboxyphosphamide Benzyl Ester D4 Pre Clinical Research Focus
Evaluation of Biochemical Interactions in Cell-Free Systems
In cell-free systems, Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 serves as a critical tool for dissecting the intricate biochemical transformations of cyclophosphamide (B585) metabolites. These systems, devoid of cellular membranes and organelles, allow for the precise study of enzymatic reactions without the confounding factors of cellular uptake, efflux, and compartmentalization. The primary interaction of Carboxyphosphamide Benzyl Ester-d4 in such systems is as a substrate for various enzymes, most notably esterases.
The benzyl ester moiety of the molecule is susceptible to hydrolysis by carboxylesterases, enzymes that are abundant in the liver and other tissues. nih.gov In a cell-free environment containing purified or recombinant esterases, the rate of hydrolysis of Carboxyphosphamide Benzyl Ester can be meticulously measured. The introduction of the deuterated form, this compound, which has a slightly higher molecular weight, allows for its use as an internal standard in mass spectrometry-based assays. This enables researchers to accurately quantify the formation of the hydrolysis product, carboxyphosphamide, from the non-deuterated ester.
These cell-free assays are instrumental in determining key kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). By comparing the hydrolysis rates of a series of ester derivatives, researchers can gain insights into the structural requirements for substrate recognition and turnover by specific esterase isozymes. nih.gov
Role in Understanding Enzyme Specificity and Reaction Mechanisms (e.g., Cytochrome P450, Esterases)
The application of this compound extends to the elucidation of the specificity and reaction mechanisms of crucial drug-metabolizing enzymes, including Cytochrome P450 (CYP) and esterases.
Cytochrome P450 (CYP) Enzymes: The formation of carboxyphosphamide is a key step in the metabolic pathway of cyclophosphamide, initiated by CYP-mediated oxidation. pharmgkb.org While Carboxyphosphamide Benzyl Ester itself is not a direct product of CYP action on cyclophosphamide, its metabolism and the metabolism of its parent compound are intrinsically linked. The activation of cyclophosphamide to 4-hydroxycyclophosphamide (B600793) is catalyzed by several CYP isozymes, including CYP2B6, CYP2C9, and CYP3A4. pharmgkb.org Subsequent oxidation of the intermediate aldophosphamide (B1666838) by aldehyde dehydrogenases leads to the formation of carboxyphosphamide. pharmgkb.org
In pre-clinical research, this compound is used as an internal standard to quantify the formation of carboxyphosphamide in in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes. nih.gov By incubating cyclophosphamide with a panel of different CYP isozymes and quantifying the resulting carboxyphosphamide using the deuterated standard, researchers can determine the relative contribution of each isozyme to this specific metabolic pathway. This information is vital for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce specific CYP isozymes, thereby altering the metabolic profile and efficacy of cyclophosphamide. nih.govnih.gov
Esterases: As mentioned previously, the hydrolysis of the benzyl ester group of Carboxyphosphamide Benzyl Ester is catalyzed by esterases. nih.gov The use of the deuterated form as an internal standard is fundamental in studies aimed at characterizing the substrate specificity of different esterase isozymes. By incubating the non-deuterated ester with a variety of purified or recombinant esterases and quantifying the rate of hydrolysis, researchers can identify which enzymes are most efficient at cleaving the benzyl ester. This is crucial for understanding the metabolic fate of prodrugs that utilize ester linkages to improve bioavailability. The kinetic data obtained from these studies, facilitated by the use of the deuterated internal standard, helps in designing prodrugs with desired rates of activation in target tissues. nih.gov
In Vitro Models for Studying Cellular Processing of Oxazaphosphorine Metabolites
In vitro models, such as cultured cancer cell lines, are indispensable for studying the cellular uptake, metabolism, and efflux of drugs. plos.orgnih.gov this compound plays a supportive yet crucial role in these investigations as an analytical internal standard.
The cellular processing of oxazaphosphorine drugs like cyclophosphamide is a complex interplay of passive diffusion, active transport, and intracellular metabolism. nih.govnih.gov Researchers utilize these in vitro models to investigate how cancer cells handle various metabolites of cyclophosphamide. For instance, studies may aim to quantify the intracellular concentration of carboxyphosphamide following exposure to cyclophosphamide or its active metabolites.
In such experiments, cell lysates are analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). The addition of a known amount of this compound to the cell lysate serves as an internal standard. nih.gov This allows for the precise and accurate quantification of the endogenously produced carboxyphosphamide, correcting for any loss of analyte during sample preparation and analysis. This quantitative data is essential for understanding the mechanisms of drug resistance, where cancer cells might exhibit altered uptake or increased efflux of drug metabolites. nih.govnih.gov
| Research Application | In Vitro Model | Role of this compound | Research Focus |
| Cellular Uptake and Efflux | Cancer Cell Lines (e.g., U87-MG, Caco-2) | Internal Standard for LC-MS | Quantifying intracellular concentrations of oxazaphosphorine metabolites to study transport mechanisms. plos.orgnih.gov |
| Intracellular Metabolism | Hepatocyte Cultures, Cancer Cell Lines | Internal Standard for LC-MS | Measuring the rate of formation of carboxyphosphamide from its precursors within the cell. |
| Cytotoxicity and Resistance | Drug-sensitive and Drug-resistant Cancer Cell Lines | Internal Standard for LC-MS | Correlating intracellular metabolite concentrations with cellular viability to understand resistance mechanisms. |
Applications in Drug Metabolism Research beyond Alkylation
The use of this compound as an internal standard facilitates research into these non-alkylation aspects of cyclophosphamide metabolism. By accurately quantifying the amount of carboxyphosphamide produced under various conditions, researchers can investigate factors that shift the metabolic balance away from the formation of the active alkylating agent and towards detoxification.
For example, studies may explore the influence of genetic polymorphisms in aldehyde dehydrogenase enzymes on the rate of carboxyphosphamide formation. pharmgkb.org Individuals with more active forms of these enzymes may produce more carboxyphosphamide, potentially leading to lower levels of the therapeutic alkylating species and a reduced clinical response. The ability to precisely measure carboxyphosphamide levels, enabled by the use of the deuterated internal standard, is critical for such pharmacogenetic studies.
Furthermore, understanding the pathways leading to inactive metabolites can inform the development of new oxazaphosphorine analogs with improved therapeutic indices. By designing molecules that are less susceptible to inactivation via pathways leading to carboxyphosphamide, it may be possible to enhance the generation of the desired cytotoxic species within tumor cells.
Emerging Research Directions and Methodological Advancements
Integration of Multi-Omics Approaches with Isotopic Tracing in Metabolomics
The convergence of multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, with stable isotope tracing represents a powerful strategy for elucidating complex biological systems. Isotope tracing, a technique that follows isotopically labeled substrates through metabolic pathways, provides a dynamic view of cellular metabolism. springernature.com When combined with multi-omics, it allows researchers to connect metabolic fluxes with gene expression and protein abundance, offering a more holistic understanding of drug metabolism.
In the context of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4, this integrated approach enables the precise tracking of its metabolic fate. By introducing the deuterated compound into a biological system, researchers can use mass spectrometry to distinguish the labeled metabolites from their endogenous counterparts. nih.gov This allows for the accurate quantification and identification of metabolic products. frontiersin.org The simultaneous analysis of the transcriptome and proteome can then reveal which enzymes and pathways are responsible for these transformations. creative-biolabs.com This is particularly valuable for identifying novel metabolic routes or understanding inter-individual variability in drug metabolism.
Table 1: Key Applications of Multi-Omics with Isotopic Tracing
| Application | Description |
| Metabolic Pathway Elucidation | Tracing the conversion of Carboxyphosphamide Benzyl Ester-d4 to downstream metabolites to map out its complete metabolic network. nih.gov |
| Enzyme Identification | Correlating the abundance of specific enzymes (e.g., cytochrome P450s) with the formation of deuterated metabolites to pinpoint the key catalysts. creative-biolabs.comnih.gov |
| Flux Analysis | Quantifying the rate of metabolic reactions involving the deuterated compound to understand the dynamics of its biotransformation. nih.gov |
| Off-Target Effects | Identifying unintended metabolic perturbations caused by the drug or its metabolites by observing changes in the broader metabolome. |
Advancements in Automated and Miniaturized Analytical Platforms
The analysis of deuterated compounds like this compound has been significantly enhanced by progress in analytical technology. Automated and miniaturized platforms, such as microfluidics and micro-total analysis systems (µTAS), are revolutionizing metabolomics research. nih.gov These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and increased throughput. nih.gov
Miniaturized liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) systems are particularly well-suited for analyzing biomass-restricted samples, a common challenge in preclinical and clinical studies. universiteitleiden.nluniversiteitleiden.nl The enhanced sensitivity of these micro-flow systems allows for the precise measurement of low-concentration metabolites. universiteitleiden.nl Automation in sample preparation and data analysis further improves reproducibility and reduces manual error, which is critical for the reliable quantification of deuterated standards in complex biological matrices. nih.govacs.org For instance, automated platforms for hydrogen-deuterium exchange mass spectrometry (HDX-MS) have demonstrated superior precision over manual methods. acs.org
Table 2: Comparison of Analytical Platforms
Computational Modeling and In Silico Predictions for Metabolic Transformations
Computational modeling and in silico prediction tools have become indispensable in modern drug discovery and development. nih.govpensoft.net These methods allow researchers to forecast the metabolic fate of compounds like this compound before or in parallel with experimental studies. pensoft.net In silico approaches can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.comnih.gov Ligand-based models predict metabolism based on the chemical structure of the substrate, while structure-based methods utilize the three-dimensional structures of metabolic enzymes to predict interactions and reactions. creative-biolabs.com
These computational tools can predict potential sites of metabolism on a molecule, the enzymes involved (such as specific cytochrome P450 isoforms), and the structures of the resulting metabolites. pensoft.netoup.com This predictive capability helps in designing more metabolically stable drug candidates and in prioritizing experimental efforts. pensoft.net For deuterated compounds, these models can help anticipate the influence of the isotopic label on metabolic pathways. While in silico predictions are powerful, they are most effective when integrated with experimental data for validation and refinement. frontiersin.org
Novel Synthetic Strategies for Deuterated Analogs with Enhanced Research Utility
The synthesis of deuterated compounds is a critical aspect of their use in research. nih.gov Novel synthetic strategies are continuously being developed to create deuterated analogs with improved properties for research applications. These advancements focus on achieving higher isotopic enrichment, greater positional selectivity of the deuterium (B1214612) label, and more efficient and cost-effective synthetic routes.
For instance, recent developments in catalysis, such as the use of transition metal catalysts, have enabled more precise and controlled introduction of deuterium into complex molecules. acs.org These methods allow for the creation of specifically labeled compounds where the deuterium atoms are placed at metabolically significant positions. This targeted labeling is crucial for mechanistic studies, as it can help to elucidate reaction mechanisms and quantify kinetic isotope effects. Furthermore, the development of automated synthesis platforms is streamlining the production of these valuable research tools, making them more accessible for a wider range of studies. researchgate.net The ability to synthesize a variety of deuterated analogs of Carboxyphosphamide Benzyl Ester allows for more sophisticated experimental designs in drug metabolism research. nih.gov
Q & A
Basic: What are the key considerations for synthesizing and characterizing Carboxyphosphamide Benzyl Ester-d4?
Methodological Answer:
this compound is synthesized via deuterium labeling of its parent compound, carboxyphosphamide, which itself is an inactive metabolite of cyclophosphamide. The synthesis involves introducing deuterium atoms at specific positions (e.g., benzyl ester groups) using deuterated precursors. Characterization requires advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (LC-MS/MS) verifies molecular weight and isotopic purity.
- Purity Assessment: HPLC with UV detection ensures ≥95% purity, as per standard protocols for deuterated compounds .
Basic: How should this compound be stored and handled to maintain stability?
Methodological Answer:
- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability data indicate integrity for ≥4 years under these conditions.
- Solubility: Prepare stock solutions in deuterated solvents (e.g., methanol-d4, DMSO-d6) to minimize proton exchange. Vortex thoroughly and centrifuge to eliminate particulate matter before use.
- Safety: Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact. Refer to institutional safety guidelines for hazardous material disposal .
Advanced: How can this compound be used to study metabolic pathways in vivo?
Methodological Answer:
Deuterated analogs like this compound are critical for tracing metabolic flux. A robust experimental design includes:
- Isotopic Labeling: Administer the deuterated compound in model organisms (e.g., rodents) to track its conversion into downstream metabolites.
- LC-MS/MS Quantification: Use multiple reaction monitoring (MRM) to distinguish deuterated metabolites from endogenous analogs.
- Enzyme Activity Assays: Measure aldehyde dehydrogenase (ALDH) activity in tissues, as this enzyme mediates the oxidation of cyclophosphamide to carboxyphosphamide. Compare results with non-deuterated controls to validate isotopic effects .
Advanced: What analytical methods are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
- Internal Standardization: Use structurally analogous deuterated internal standards (e.g., carbendazim-d4 or phthalate-d4 esters) to correct for matrix effects and ionization efficiency .
- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or urine.
- Chromatography: Reverse-phase HPLC with a C18 column (2.6 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation of deuterated and non-deuterated species.
- Detection: LC-MS/MS in positive ion mode with MRM transitions specific to the deuterated m/z ratio .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at elevated temperatures (e.g., 40°C) and pH gradients (pH 2–9) to simulate stress conditions. Monitor degradation via HPLC-UV at 254 nm and compare degradation kinetics with Arrhenius modeling.
- Isotope Effect Analysis: Compare degradation rates of deuterated vs. non-deuterated analogs to assess whether deuterium substitution impacts stability.
- Cross-Validation: Replicate conflicting studies using identical buffers, solvents, and equipment to isolate variables (e.g., trace metal contamination) .
Advanced: What strategies address discrepancies in metabolic conversion rates of this compound across different experimental models?
Methodological Answer:
- Inter-Species Variability: Compare ALDH isoform expression (e.g., ALDH1A1 vs. ALDH3A1) in human vs. rodent liver microsomes using Western blotting or qPCR.
- Pharmacokinetic Modeling: Apply compartmental models to account for differences in absorption/distribution between in vitro and in vivo systems.
- Dose-Response Curves: Test a range of concentrations to identify saturation effects in enzyme-mediated oxidation. Use nonlinear regression to calculate Vmax and Km .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
